molecular formula C7H5N3O3 B1584626 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide CAS No. 74420-06-7

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide

Cat. No.: B1584626
CAS No.: 74420-06-7
M. Wt: 179.13 g/mol
InChI Key: WOIAIVJWNRFBGP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with a nitro group at the 4-position and an oxide group at the 7-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound interacts with various enzymes and proteins, including FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of this compound to the active sites of these receptors, leading to the inhibition of their activity. This inhibition is crucial in regulating cell proliferation, migration, and angiogenesis, which are essential processes in cancer therapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly inhibits the migration and invasion of these cells, which is crucial in preventing cancer metastasis . The compound also influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with FGFRs. The compound binds to the active sites of FGFR1, FGFR2, and FGFR3, leading to the inhibition of their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways . Additionally, this compound may also affect gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a storage temperature of 2-8°C . Its stability may decrease over extended periods, leading to degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound interacts with enzymes such as cytochrome P450s, which are responsible for its oxidative metabolism . This metabolism leads to the formation of various metabolites, which may have different biological activities and toxicities . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be transported across cell membranes by specific transporters, which facilitate its uptake and accumulation in target cells . Additionally, this compound may bind to intracellular proteins, which influence its localization and distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with its target proteins and exert its effects . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can modulate various cellular processes .

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be achieved through various synthetic routes. One common method involves the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by oxidation. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the oxidation can be achieved using hydrogen peroxide or other suitable oxidizing agents .

Industrial production methods for this compound may involve large-scale nitration and oxidation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and oxide groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted pyrrolopyridines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases, particularly those involving abnormal cell proliferation and signaling pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine: Lacks the nitro and oxide groups, resulting in different chemical reactivity and biological activity.

    4-Nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group but lacks the oxide group, affecting its overall properties and applications.

    7-Oxo-1H-pyrrolo[2,3-b]pyridine:

The uniqueness of this compound lies in the presence of both the nitro and oxide groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-hydroxy-4-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-9-4-2-6(10(12)13)5-1-3-8-7(5)9/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIAIVJWNRFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348635
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-06-7
Record name 4-Nitro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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